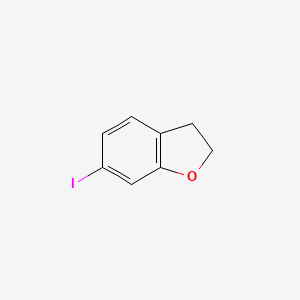

6-Iodo-2,3-dihydrobenzofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

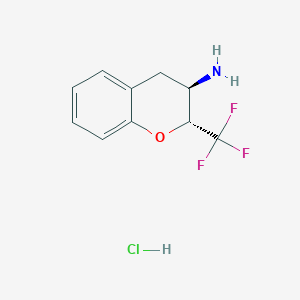

6-Iodo-2,3-dihydrobenzofuran is a chemical compound . It is a derivative of 2,3-dihydrobenzofuran, which is a class of compounds that are ubiquitous in nature . These compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives, including 2,3-dihydrobenzofuran, can be synthesized through various methods . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods have been found to be effective in synthesizing a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of 2,3-dihydrobenzofuran derivatives has been studied using molecular docking and molecular dynamics . These studies have shown that these compounds do not violate the “Lipinski five rule” as drugs . The binding affinity of these compounds has been studied against various pathogens .Chemical Reactions Analysis

The chemical reactions of 2,3-dihydrobenzofuran derivatives have been studied . For example, fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate enables a regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydrobenzofuran derivatives have been analyzed . For example, the online database “Molinspiration online server” was used to detect the physicochemical pharmacokinetics and drug likeness score of these compounds .Wissenschaftliche Forschungsanwendungen

Applications in Drug Discovery and Synthesis

Drug Discovery Analogues

2,3-Dihydrobenzofuran analogues, including those related to 6-Iodo-2,3-dihydrobenzofuran, have been evaluated for their activity in drug discrimination paradigms, offering insights into the active conformations and binding energies relevant to hallucinogenic activity (Nichols et al., 1991).

Synthetic Method Development

Research on palladium-catalyzed cascade reactions of O-alkylated 2-iodophenol has led to the efficient synthesis of novel dihydrobenzofurans, including those related to this compound, broadening the scope of synthetic approaches for heterocyclic compounds (Szlosek-Pinaud et al., 2007).

Chemical Transformation and Synthesis Techniques

Regioselective Synthesis

A method for the regioselective synthesis of β-iodo ethers, iodohydrins, and 2-iodomethyl-2,3-dihydrobenzofurans from various alkenes showcases the versatility and efficiency of chemical transformations involving this compound derivatives (Mahajan et al., 2002).

Radical Cyclization

Techniques for generating aryl radicals leading to the formation of dihydrobenzofuran derivatives through radical cyclization have been explored, highlighting methods to create compounds structurally related to this compound (Beckwith & Meijs, 1981).

Biocatalytic Strategies and Natural Product Synthesis

Biocatalytic Synthesis

The biocatalytic strategy for synthesizing stereochemically rich 2,3-dihydrobenzofurans, including this compound derivatives, has been developed. This approach leverages myoglobins for asymmetric C-C bond transformations, offering a route to high-purity, stereochemically complex compounds (Vargas et al., 2019).

Natural Product Synthesis

Studies have focused on synthesizing natural products containing the 2,3-dihydrobenzofuran skeleton, which includes this compound. These efforts provide insights into the synthesis of bioactive molecules and complex natural products (Chen et al., 2019).

Wirkmechanismus

The mechanism of action of 2,3-dihydrobenzofuran derivatives has been studied in the context of their biological activities . For example, 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) are putative entactogen drugs of the phenethylamine and amphetamine classes .

Safety and Hazards

Zukünftige Richtungen

The future directions of research on 2,3-dihydrobenzofuran derivatives include further studies on the optimization of reaction conditions and reaction mechanisms for such reactions . Additionally, these compounds have been proposed as advantageous structures for designing antimicrobial agents that are active toward different clinically approved targets .

Eigenschaften

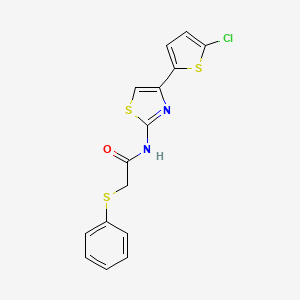

IUPAC Name |

6-iodo-2,3-dihydro-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSWTNFLUWTOLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine](/img/structure/B2545744.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2545753.png)

![N-(sec-butyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2545760.png)

![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545762.png)

![ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B2545766.png)

![N-(2,5-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2545767.png)